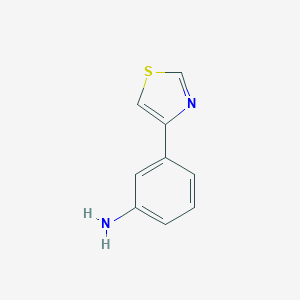

3-(1,3-Thiazol-4-yl)aniline

Vue d'ensemble

Description

3-(1,3-Thiazol-4-yl)aniline is a compound that features both an aniline and a thiazole moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring, which are known for their importance in medicinal chemistry due to their biological activity. Aniline derivatives are also significant in the synthesis of various pharmaceuticals and are often used as intermediates in chemical reactions.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the reaction of benzylidene-anilines with mercaptoacetic acid under microwave irradiation, which yields 1,3-thiazolidin-4-ones with high efficiency and in shorter times compared to conventional heating methods . Another synthetic route is the formation of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, starting from 1-(1-benzofuran-2-yl)-2-bromoethanone. This process includes the formation of Schiff bases and subsequent reaction with thioacetic acid in the presence of anhydrous ZnCl2 .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structure of these compounds can be confirmed through various analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, the structure of thiazolo[3,2-a]pyrimidinone products was confirmed using analytical and spectral studies, including single-crystal X-ray data .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. They can act as electrophilic building blocks, as seen in the synthesis of thiazolo[3,2-a]pyrimidinones, where 2-chloro-N-phenylacetamide serves as a precursor for ring annulation reactions . Additionally, thiazole-containing compounds can be used as intermediates in the synthesis of cyclin-dependent kinase inhibitors, where the thiazole ring is a key component of the pharmacophore .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by the presence of the thiazole ring and the substituents attached to it. These properties can be studied through various analytical techniques and are important for understanding the reactivity and potential applications of these compounds. For example, the antimicrobial and analgesic activities of synthesized thiazolidinone derivatives were screened, indicating the biological relevance of these compounds .

Applications De Recherche Scientifique

Sonochemical Synthesis

3-(1,3-Thiazol-4-yl)aniline has been utilized in the sonochemical synthesis of 1,3-thiazolidin-4-ones. This process involves a one-pot condensation approach using nano-CdZr4(PO4)6 as a catalyst under ultrasonic irradiation. This method is advantageous due to its simplicity and the use of sonochemical methodology as an efficient and harmless means of activation in synthetic chemistry (Safaei‐Ghomi, Navvab, & Shahbazi-Alavi, 2016).

Antimicrobial Evaluation

The compound has been incorporated into the synthesis of new glucosylimino thiazole derivatives with significant antimicrobial properties. These derivatives exhibit antibacterial and antifungal activities, highlighting the potential use of 3-(1,3-Thiazol-4-yl)aniline in developing new antimicrobial agents (Ghoneim & El-Farargy, 2019).

Cyclin-Dependent Kinase Inhibitors

In medicinal chemistry, derivatives of this compound have been synthesized as inhibitors of cyclin-dependent kinase-2 (CDK2). The development of these inhibitors involved a structure-guided design approach, with several compounds exhibiting potent CDK2 inhibition. This research underscores the therapeutic potential of 3-(1,3-Thiazol-4-yl)aniline derivatives in the treatment of diseases where CDK2 plays a role (Wang et al., 2004).

Antitubercular Activities

Research has also shown the synthesis of linezolid-like molecules from derivatives of 3-(1,3-Thiazol-4-yl)aniline, demonstrating good antitubercular activities. This area of research suggests its applicability in developing new treatments against tuberculosis (Başoğlu et al., 2012).

Potential SARS-CoV-2 Agent

Recent studies have explored the synthesis of related compounds for their potential application as SARS-CoV-2 agents. Molecular docking studies indicate that these compounds might have significant binding affinity for SARS-CoV-2 proteins, opening up possibilities for new therapeutic agents in treating COVID-19 (Eno et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

3-(1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKBOUQLQRHVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567529 | |

| Record name | 3-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Thiazol-4-yl)aniline | |

CAS RN |

134812-28-5 | |

| Record name | 3-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

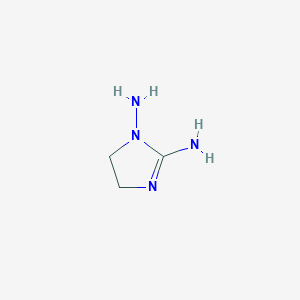

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

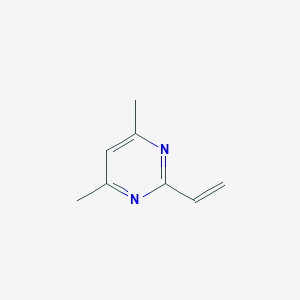

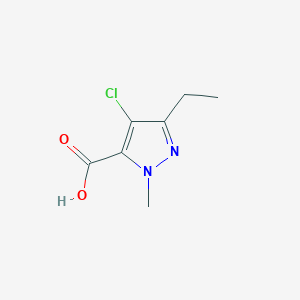

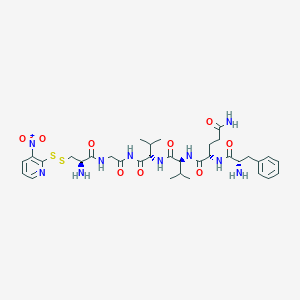

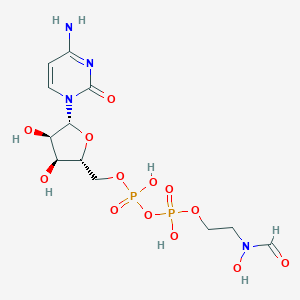

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.